1'-Nitroso-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Nitroso-1,4’-bipiperidine is a compound that has garnered significant interest in scientific research due to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1’-Nitroso-1,4’-bipiperidine involves several synthetic routes and reaction conditions. One common method includes the nitrosation of 1,4’-bipiperidine using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective formation of the nitroso compound.
Industrial production methods for 1’-Nitroso-1,4’-bipiperidine may involve large-scale nitrosation processes, where the reaction parameters are optimized for high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
1’-Nitroso-1,4’-bipiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitro compounds.
Reduction: Reduction of 1’-Nitroso-1,4’-bipiperidine can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The nitroso group in 1’-Nitroso-1,4’-bipiperidine can be substituted with other functional groups using nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1’-Nitroso-1,4’-bipiperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a nitric oxide donor in various chemical reactions and studies.
Biology: In biological research, 1’-Nitroso-1,4’-bipiperidine is used to investigate the role of nitric oxide in cellular signaling and physiological processes. It serves as a tool to study the effects of NO on cellular functions and to develop NO-based therapies.
Medicine: The compound’s nitric oxide-releasing properties have potential therapeutic applications, particularly in the treatment of cardiovascular diseases and conditions where NO plays a crucial role. It is also explored for its potential in cancer therapy and as an antimicrobial agent.
Industry: In industrial applications, 1’-Nitroso-1,4’-bipiperidine is used in the production of NO-releasing materials and coatings. These materials have applications in various fields, including agriculture, food preservation, and environmental protection.
Mechanism of Action
The mechanism of action of 1’-Nitroso-1,4’-bipiperidine involves the release of nitric oxide upon decomposition. Nitric oxide is a signaling molecule that interacts with various molecular targets and pathways in biological systems. The primary molecular targets of NO include guanylate cyclase, which is activated by NO to produce cyclic guanosine monophosphate (cGMP). This signaling pathway plays a crucial role in vasodilation, neurotransmission, and immune response.
Comparison with Similar Compounds
1’-Nitroso-1,4’-bipiperidine can be compared with other similar compounds, such as:
1-Nitrosopiperidine: Similar to 1’-Nitroso-1,4’-bipiperidine, this compound also acts as a nitric oxide donor and has applications in chemical and biological research.
N-Nitrosopiperidine: Another NO donor with similar properties and applications.
Nitrosamines: A broader class of compounds that release nitric oxide and have various applications in research and industry. They are studied for their role in carcinogenesis and as potential therapeutic agents.
The uniqueness of 1’-Nitroso-1,4’-bipiperidine lies in its specific structure and the ability to release nitric oxide under controlled conditions, making it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C10H19N3O |
---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
1-nitroso-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C10H19N3O/c14-11-13-8-4-10(5-9-13)12-6-2-1-3-7-12/h10H,1-9H2 |
InChI Key |
ZWOKMRINWHYGAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.